2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
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Description
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O4S and its molecular weight is 487.96. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity
Research has shown that derivatives of triazoloquinazolinone, closely related to the chemical , exhibit significant H1-antihistaminic activity. These compounds have been synthesized and tested for their effectiveness in preventing histamine-induced bronchospasm in animal models, demonstrating potential as new classes of antihistamines. Notably, some derivatives have shown similar or superior potency compared to standard drugs like chlorpheniramine maleate, with minimal sedative effects, highlighting their potential as non-sedative antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015), (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Properties
There is evidence of anticancer activities in similar quinazolinone derivatives. Some synthesized compounds have demonstrated considerable cytotoxicity in in vitro models, particularly against cancer cell lines. These findings suggest the potential of these derivatives in cancer therapy, with certain compounds selectively influencing specific cancer types like lung and CNS cancer cell lines (Berest et al., 2011), (Hassanzadeh et al., 2019).
Molecular Docking Studies
Molecular docking studies on quinazolinone analogs have provided insights into their potential mechanism of action in therapeutic applications. These studies have shown that some compounds exhibit binding modes similar to known drugs, indicating their possible effectiveness in targeting specific molecular pathways related to diseases such as cancer (Al-Suwaidan et al., 2016).
Synthesis and Modification
Various studies have focused on the synthesis and modification of triazoloquinazolinone derivatives, highlighting the chemical flexibility and potential for creating compounds with specific properties. These syntheses involve innovative routes and chemical transformations, opening avenues for the development of new pharmacologically active compounds (Chern et al., 1988), (Al-Salahi & Geffken, 2011).
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4S/c1-4-7-27-20(30)17-8-13(23)5-6-18(17)28-21(27)25-26-22(28)33-12-19(29)24-14-9-15(31-2)11-16(10-14)32-3/h5-6,8-11H,4,7,12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORAIURKLRYQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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